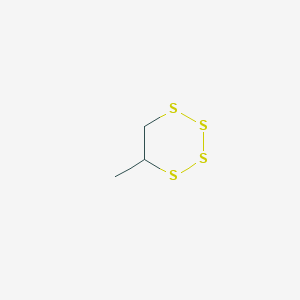
5-Methyl-1,2,3,4-tetrathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3,4-tetrathiane: is an organosulfur compound with the molecular formula C₃H₆S₄ and a molecular weight of 170.34 g/mol . It is also known by other names such as 5-Methyl-1,2,3,4-tetrathiacyclohexane and methyl-1,2,3,4-tetrathiane . This compound is characterized by a six-membered ring containing four sulfur atoms and one methyl group attached to the ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.
Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.
Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.
Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .
Propriétés
Numéro CAS |
116664-30-3 |
|---|---|
Formule moléculaire |
C3H6S4 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
Clé InChI |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
SMILES canonique |
CC1CSSSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


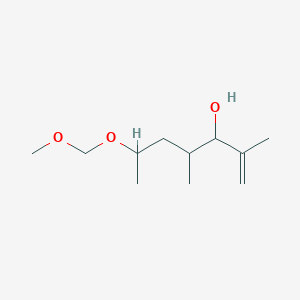
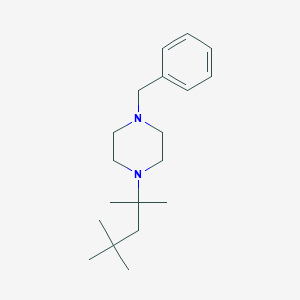
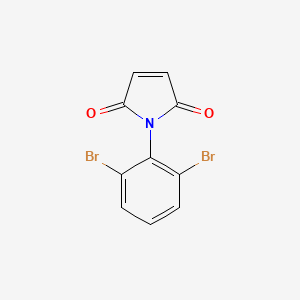

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

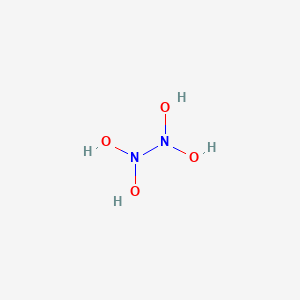



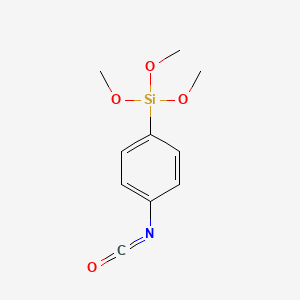
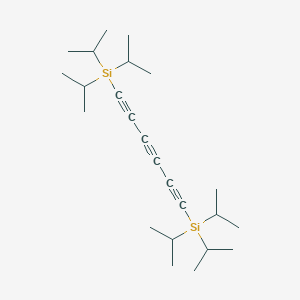
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
